molecular formula C19H20N4O B2696184 2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide CAS No. 1448075-52-2

2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide

Cat. No.: B2696184
CAS No.: 1448075-52-2
M. Wt: 320.396
InChI Key: YWHRSXRNEFWYAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a synthetic small molecule featuring a pyrazole core, a privileged scaffold in medicinal chemistry known for its diverse pharmacological profile . Pyrazole-containing compounds are extensively investigated as potential therapeutic agents, with significant research focusing on their anti-cancer and anti-inflammatory activities . The pyrazole nucleus serves as a key structural motif in various biologically active molecules and established drugs, underlining its importance in drug discovery . This specific compound is designed for research applications only. Its structure, which includes a pyrazole ring linked to a pyridine moiety via an ethylacetamide chain, suggests potential for interaction with various biological targets. Researchers are exploring such compounds for their ability to inhibit cancer cell proliferation and modulate inflammatory pathways . As with many investigational compounds, its precise mechanism of action is a subject of ongoing research, making it a valuable tool for probing novel biological processes. This product is provided for laboratory research use and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Properties

IUPAC Name

2-(3-methylphenyl)-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-15-3-2-4-16(13-15)14-19(24)21-10-12-23-11-7-18(22-23)17-5-8-20-9-6-17/h2-9,11,13H,10,12,14H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWHRSXRNEFWYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCN2C=CC(=N2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-methylphenyl)-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}acetamide is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. Its unique structure combines elements of pyrazole and pyridine, which are known to exhibit various pharmacological properties.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C16_{16}H19_{19}N3_{3}
  • Molecular Weight : 269.34 g/mol

This compound features a pyrazole ring linked to a pyridine moiety , contributing to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of certain kinases, which are crucial in regulating cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . For instance:

  • In vitro studies on various cancer cell lines (e.g., MCF7, A549) demonstrated significant cytotoxic effects, with IC50_{50} values indicating potent inhibition of cell growth. One study reported an IC50_{50} of 3.79 µM against MCF7 cells and 26 µM against A549 cells .
Cell LineIC50_{50} (µM)
MCF73.79
A54926

Anti-inflammatory Effects

Research has also explored the anti-inflammatory properties of similar compounds. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2, which play a pivotal role in inflammatory processes.

Case Studies

A case study involving a series of pyrazole derivatives, including the target compound, was conducted to evaluate their efficacy against specific cancer types:

  • Study on Hep-2 and P815 Cell Lines : Compounds showed significant cytotoxicity with IC50_{50} values ranging from 3.25 mg/mL to 17.82 mg/mL .
  • Aurora-A Kinase Inhibition : Another study indicated that derivatives similar to the target compound inhibited Aurora-A kinase with an IC50_{50} of 0.067 µM, suggesting potential applications in targeted cancer therapies .

Pharmacokinetics and Toxicology

While detailed pharmacokinetic data specific to this compound remains limited, general trends observed in similar pyrazole derivatives suggest favorable absorption and distribution profiles. Toxicological assessments are essential for determining safety profiles before clinical applications.

Comparison with Similar Compounds

Structural Analog Overview

The compound is compared with structurally related acetamide derivatives (Table 1), focusing on core heterocycles, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Weight Melting Point (°C) Synthesis Yield Notable Features
Target Compound Pyridinyl-pyrazole 3-Methylphenyl, ethyl acetamide ~340 (calc.) N/A N/A Pyridinyl-pyrazole core, acetamide linker
2e: 2-(4-Cyclopropyl-1H-1,2,3-triazol-1-yl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)acetamide Triazole-pyrimidine Cyclopropyl, pyridin-3-yl ~470 (calc.) 165–167 30% Triazole-pyrimidine hybrid, lower yield
ZINC08993868: 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide Quinazolinone 3-Fluorophenyl ethyl ~360 (calc.) N/A N/A Acetylcholinesterase inhibition candidate
1a: N-(3-(3-(4-Chloro-3-methoxyphenyl)-4-(pyridin-4-yl)-1H-pyrazol-1-yl)phenyl)-2-(piperidin-1-yl)acetamide Pyridinyl-pyrazole Chloromethoxyphenyl, piperidinyl ~520 (calc.) N/A N/A Piperidine enhances solubility
Example 83: 2-(1-(4-(Dimethylamino)-3-(3-fluoro-4-isopropoxyphenyl)-1H-pyrazol-4-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Pyrazolo-pyrimidine Fluorophenyl, chromenone 571.20 302–304 19% High molecular weight, complex structure
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazole Dichlorophenyl ~380 (calc.) 200–202 (473–475 K) N/A Crystal structure analyzed (R22(10) dimers)
N-{2-[5-Methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2-(thiophen-3-yl)acetamide Pyridinyl-pyrazole Thiophen-3-yl 326.42 N/A N/A Thiophene for electronic modulation

Key Structural and Functional Differences

Heterocyclic Core Variations: The target compound and 1a share a pyridinyl-pyrazole core, but 1a incorporates a piperidinyl group, likely enhancing solubility and pharmacokinetics.

Substituent Effects :

  • Thiophene vs. Methylphenyl : The thiophene analog introduces sulfur-based electronics, which may influence π-π stacking or metabolic stability compared to the methylphenyl group.
  • Halogenated Groups : Dichlorophenyl () and fluorophenyl (ZINC08993868) substituents enhance lipophilicity and may improve membrane permeability .

Synthesis and Yield :

  • Microwave-assisted synthesis (65 W, 70°C) for 2e achieved a modest 30% yield, whereas Example 83 reported a lower 19% yield despite advanced coupling reagents.

Crystallographic Insights :

  • The dichlorophenyl analog forms R22(10) hydrogen-bonded dimers, with dihedral angles (48.45°–80.70°) indicating steric repulsion between substituents. Such data are critical for understanding solid-state stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.